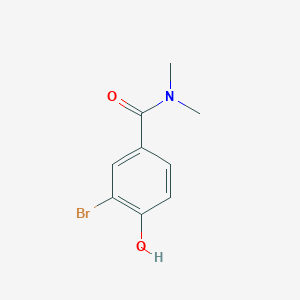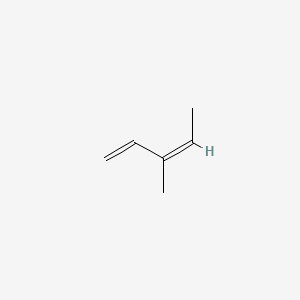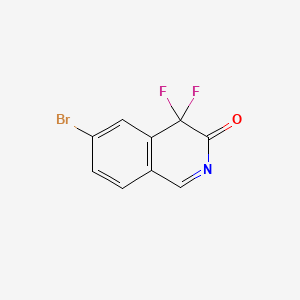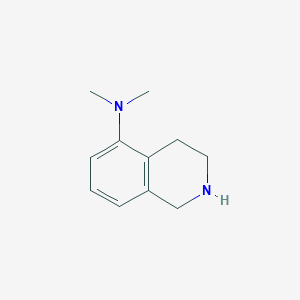
n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine is an organic compound with the molecular formula C7H9N3O. It is a nitrosamine derivative of pyridine, characterized by the presence of a nitroso group (-NO) attached to a methylated nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine typically involves the reaction of n-Methyl-1-(pyridin-2-yl)methanamine with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro-pyridine derivatives.
Reduction: Formation of methylated amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential mutagenic and carcinogenic properties, making it a compound of interest in toxicology and cancer research.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine involves its interaction with cellular components, leading to various biological effects. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules, potentially causing mutations and other cellular changes. The compound’s effects are mediated through its ability to generate reactive oxygen species (ROS) and other reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
n-Methyl-1-(pyridin-2-yl)methanamine: Lacks the nitroso group, making it less reactive.
n-Methyl-n-nitroso-1-(pyridin-3-yl)methanamine: Similar structure but with the nitroso group attached to a different position on the pyridine ring.
n-Methyl-n-nitroso-1-(pyridin-4-yl)methanamine: Another positional isomer with different reactivity and biological effects.
Uniqueness
n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The position of the nitroso group on the pyridine ring influences its interaction with biological targets and its overall stability .
Properties
CAS No. |
6332-00-9 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)nitrous amide |
InChI |
InChI=1S/C7H9N3O/c1-10(9-11)6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 |
InChI Key |
OMTFCHKWWLNCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=N1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13898240.png)


![1-[4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B13898271.png)


![Thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13898288.png)
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
![[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13898297.png)

![1-[(5S)-3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-1-yl]ethanone](/img/structure/B13898303.png)
![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)

![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
